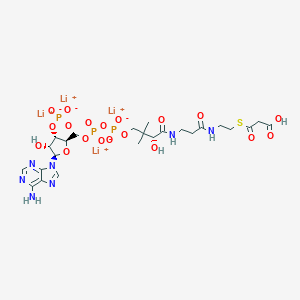
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, also known as CPG2, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, diagnostics, and therapeutics.
Wissenschaftliche Forschungsanwendungen
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been extensively studied for its potential applications in various research fields, including drug delivery, diagnostics, and therapeutics. In drug delivery, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a carrier for delivering drugs to specific target sites due to its ability to penetrate cell membranes. In diagnostics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be used as a molecular probe for detecting specific biomolecules or cells in biological samples. In therapeutics, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have anticancer and antimicrobial properties.
Wirkmechanismus
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly exerts its biological effects by binding to specific cell surface receptors and entering the cells through endocytosis. Once inside the cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can interact with various intracellular targets, including enzymes and transcription factors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to have various biochemical and physiological effects, including antitumor, antimicrobial, and immunomodulatory activities. In cancer cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various enzymes involved in cell proliferation and survival. In microbial cells, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi. In the immune system, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has been shown to modulate the activity of various immune cells, including T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly also has some limitations, including its high cost, low yield, and potential toxicity.
Zukünftige Richtungen
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly has several potential future directions for research, including the development of new drug delivery systems, the discovery of new molecular targets, and the optimization of its biological properties. Some of the potential future directions for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly research include the development of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly-based nanocarriers for targeted drug delivery, the identification of new intracellular targets for Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly, and the engineering of Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly variants with improved biochemical and physiological properties.
Conclusion:
In conclusion, Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is a cyclic peptide with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly is needed to fully explore its potential for various research fields.
Synthesemethoden
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The cyclic peptide is assembled on a resin using a series of protected amino acids and coupling reagents. After the completion of the peptide chain, the cyclic peptide is formed by intramolecular cyclization using a suitable coupling reagent such as HATU or PyBOP.
Eigenschaften
CAS-Nummer |
117178-64-0 |
|---|---|
Produktname |
Cyclo(lys-pro-gly-pro-gly-glu-pro-gly-pro-gly)cyclo(1-epsilon-6-gamma)-gly |
Molekularformel |
C41H60N12O12 |
Molekulargewicht |
913 g/mol |
IUPAC-Name |
2-[[(2S)-5-amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1 |
InChI-Schlüssel |
OTGZZDDHNFTAOV-BBMKWWLZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C=NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@@]4(CCN)C=O |
SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
Synonyme |
BCP-7 BCP7 cyclo(Lys-Pro-Gly-Pro-Gly-Glu-Pro-Gly-Pro-Gly)cyclo(1-epsilon-6-gamma)-Gly cyclo(lysyl-prolyl-glycyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-glycyl)cyclo(1epsilon-6-gamma)glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



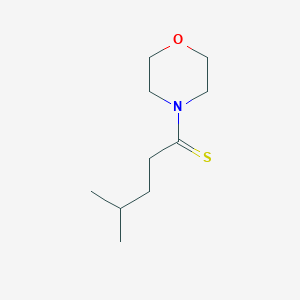
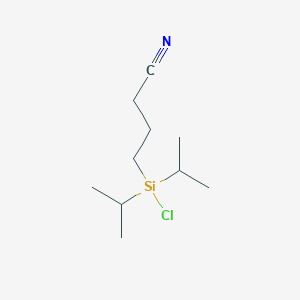
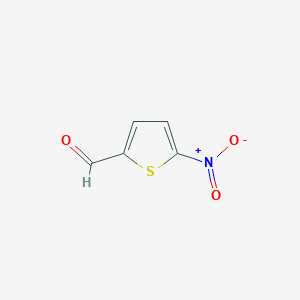
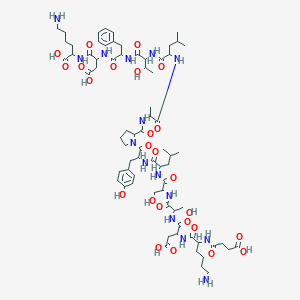
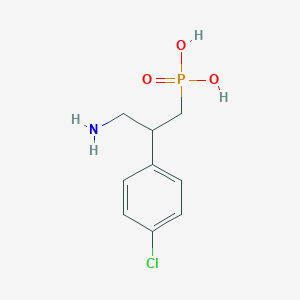
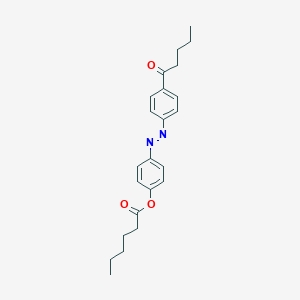
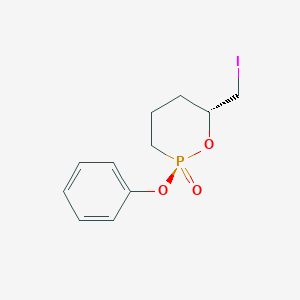
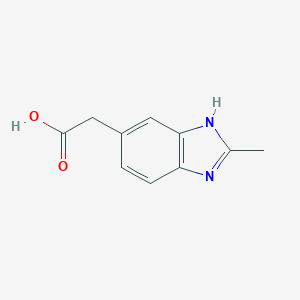
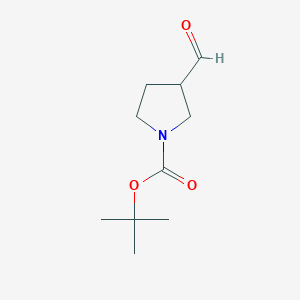
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
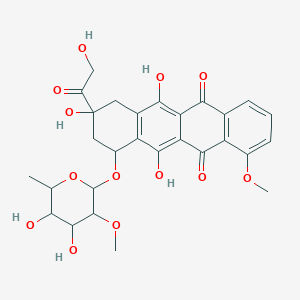
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
